molecular formula C17H18BrN3 B119306 Mirtazapine Bromide CAS No. 61337-86-8

Mirtazapine Bromide

Cat. No.: B119306
CAS No.: 61337-86-8
M. Wt: 344.2 g/mol
InChI Key: IGRONFJIVLWNSI-UHFFFAOYSA-N
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Description

Mirtazapine Bromide is a tetracyclic antidepressant primarily used to treat major depressive disorder. It is known for its unique pharmacological profile, which includes noradrenergic and specific serotonergic actions. This compound is effective in treating depression, anxiety, and insomnia, and it has a favorable safety and tolerability profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mirtazapine Bromide can be synthesized through various methods. One common approach involves the cyclization of 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c]benzazepine. The reaction typically requires specific conditions, such as the presence of a strong base and an appropriate solvent .

Industrial Production Methods: In industrial settings, this compound is often produced using solid dispersion techniques to enhance its solubility and bioavailability. This involves incorporating the compound into various polymer types using solvent evaporation methods. The optimized formula is then subjected to physicochemical evaluation and bioavailability studies .

Chemical Reactions Analysis

Types of Reactions: Mirtazapine Bromide undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .

Scientific Research Applications

Mirtazapine Bromide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

17-bromo-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3/c1-20-6-7-21-16(11-20)15-5-3-2-4-12(15)8-13-9-14(18)10-19-17(13)21/h2-5,9-10,16H,6-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRONFJIVLWNSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612920
Record name 8-Bromo-2-methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61337-86-8
Record name 8-Bromo-2-methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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